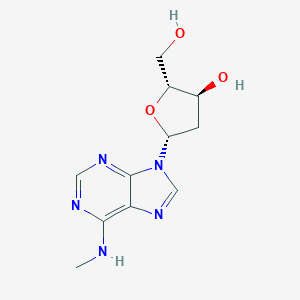

N6-Methyldeoxyadenosine

Description

N6-Methyl-2'-deoxyadenosine has been reported in Phaseolus vulgaris with data available.

Properties

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSDOYRQWBDGQQ-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173840 |

Source

|

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-35-9 |

Source

|

| Record name | 2′-Deoxy-N6-methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-METHYLDEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48QZW2IR9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the History of N6-Methyldeoxyadenosine Discovery in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical account of the discovery of N6-methyldeoxyadenosine (6mA) in prokaryotes. It delves into the foundational observations of host-controlled variation in bacteriophages, the formulation of the restriction-modification hypothesis, and the pivotal experiments that identified 6mA as a key epigenetic mark. By detailing the experimental methodologies and the scientific reasoning behind them, this guide offers valuable insights for researchers, scientists, and drug development professionals. Understanding the historical context of 6mA discovery in bacteria is crucial for appreciating its diverse roles in prokaryotic biology and for exploring its potential as a target for novel therapeutic interventions.

The Genesis: Host-Controlled Variation and the Dawn of a New Field

The story of 6mA in prokaryotes begins not with a direct search for modified bases, but with a puzzling observation in virology. In the 1950s, Salvador Luria and Mary Human, among others, observed a phenomenon they termed "host-controlled variation" or "host-induced modification".[1] They noticed that the ability of a bacteriophage to infect and replicate within a bacterial host was dependent on the previous host strain in which the phage was grown.[1] For instance, a phage propagated in Escherichia coli strain C would grow efficiently in that strain, but its growth would be severely restricted in E. coli strain K-12.[2] This suggested that the host bacterium was somehow imprinting a "memory" onto the phage's genetic material.

This observation laid the groundwork for a revolutionary idea: that DNA could be chemically modified in a non-heritable, yet functionally significant, manner.

The Restriction-Modification Hypothesis: A Conceptual Breakthrough

The intellectual leap from observing host-controlled variation to proposing a molecular mechanism was made by Werner Arber and his colleagues in the 1960s.[3] Arber, along with Daisy Dussoix, hypothesized that bacteria possess a sophisticated defense mechanism, which they termed a "restriction-modification" (R-M) system.[4][5]

This hypothesis proposed two key enzymatic activities:

-

Restriction: A nuclease that recognizes and cleaves foreign DNA, such as that from an invading bacteriophage.[6]

-

Modification: A methyltransferase that chemically modifies the host's own DNA at the same recognition sites, thereby protecting it from cleavage by the restriction enzyme.[6]

Arber's prescient hypothesis, which earned him a share of the 1978 Nobel Prize in Physiology or Medicine, posited that this modification was likely DNA methylation.[3][7]

Graphviz Diagram: The Restriction-Modification Hypothesis

Caption: A diagram illustrating the core concepts of the restriction-modification hypothesis.

The Definitive Proof: Identifying N6-Methyldeoxyadenosine

While Arber's hypothesis provided a compelling framework, direct biochemical evidence was needed to identify the specific chemical modification. This crucial step was accomplished by Matthew Meselson and Robert Yuan in 1968.[8] Their work, along with the concurrent discovery of the first Type II restriction enzyme, HindII, by Hamilton Smith, solidified the foundation of modern molecular biology.[9][10]

Experimental Workflow: The Meselson-Yuan Experiment

The Meselson-Yuan experiment was a landmark in molecular biology that provided the first direct evidence for 6mA's role in the E. coli K-12 restriction-modification system.

Step-by-Step Methodology:

-

Preparation of Cell-Free Extracts: Extracts were prepared from E. coli K-12 that contained both the restriction and modification enzymes.

-

In Vitro Restriction Assay: Unmodified bacteriophage λ DNA was incubated with the cell-free extract, leading to its degradation. This demonstrated the in vitro activity of the restriction enzyme.

-

In Vitro Modification Assay: Unmodified phage λ DNA was incubated with the cell-free extract in the presence of S-adenosyl-L-methionine (SAM), the universal methyl donor. This modified DNA was then resistant to degradation when subsequently exposed to the restriction enzyme.

-

Radiolabeling: To trace the modification, [³H]-methyl-SAM was used as the methyl donor. This allowed for the specific labeling of the methyl groups transferred to the DNA.

-

DNA Hydrolysis and Chromatography: The radiolabeled, modified DNA was hydrolyzed to its constituent bases. These bases were then separated using paper chromatography.

-

Identification of 6mA: The radioactive spot on the chromatogram co-migrated with a known standard for N6-methyladenine, definitively identifying it as the modification.

This elegant experiment not only confirmed Arber's hypothesis but also established 6mA as a key player in bacterial epigenetics.

Beyond Restriction-Modification: The Expanding Roles of 6mA

The discovery of 6mA in the context of R-M systems was just the beginning. Subsequent research revealed that 6mA is a widespread and multifunctional modification in prokaryotes.

The Dam Methylase: A Key Player in DNA Metabolism

A pivotal discovery was the characterization of the DNA adenine methyltransferase (Dam) in E. coli.[11][12] The Dam methylase is an "orphan" methyltransferase, meaning it is not part of a restriction-modification system.[12] It specifically methylates the adenine in the palindromic sequence 5'-GATC-3'.[13][14]

The functions of Dam-mediated 6mA methylation are diverse and critical for bacterial survival:

-

Mismatch Repair: Immediately after DNA replication, the newly synthesized strand is transiently unmethylated. This hemi-methylated state allows the mismatch repair machinery to distinguish between the parental and daughter strands, ensuring that any replication errors are corrected on the new strand.[11][15]

-

Regulation of DNA Replication: The origin of replication in E. coli, oriC, is rich in GATC sites. The methylation state of these sites is crucial for regulating the initiation of DNA replication, ensuring it occurs only once per cell cycle.[11]

-

Gene Expression: The presence or absence of 6mA in promoter regions can influence the binding of regulatory proteins, thereby modulating gene expression.[12][13]

Table 1: Key Milestones in the Discovery and Characterization of 6mA in Prokaryotes

| Year(s) | Key Discovery/Observation | Key Researchers | Significance |

| 1952-1953 | Observation of "host-controlled variation" in bacteriophages.[1] | Salvador Luria, Mary Human, Jean Weigle, Giuseppe Bertani | First indication of a host-specific DNA modification system.[1] |

| 1962 | Formulation of the restriction-modification hypothesis.[4] | Werner Arber, Daisy Dussoix | Provided a theoretical framework for host-controlled variation.[4][5] |

| 1968 | First direct biochemical evidence for 6mA as the protective modification in an R-M system.[8] | Matthew Meselson, Robert Yuan | Confirmed the chemical nature of the modification and its role in host defense.[8] |

| 1970 | Discovery of the first Type II restriction enzyme, HindII.[16] | Hamilton O. Smith, Kent W. Wilcox | Opened the door to the widespread use of restriction enzymes in molecular biology.[17] |

| Late 1970s | Characterization of the Dam methylase and its role in mismatch repair and replication.[11][12] | Multiple research groups | Expanded the known functions of 6mA beyond restriction-modification.[11][12] |

Conclusion and Future Directions

The discovery of N6-methyldeoxyadenosine in prokaryotes was a paradigm-shifting event in molecular biology. What began as an observation of a curious viral phenomenon led to the elucidation of a fundamental epigenetic mechanism with far-reaching implications. The pioneering work of Luria, Arber, Meselson, Smith, and others not only established the field of restriction enzymes but also laid the groundwork for our understanding of DNA methylation as a key regulator of cellular processes.

For drug development professionals, the enzymes involved in 6mA metabolism in bacteria represent potential targets for novel antimicrobial agents. By disrupting these essential pathways, it may be possible to develop new therapies that are less susceptible to existing resistance mechanisms. The history of 6mA discovery serves as a testament to the power of basic scientific inquiry and continues to inspire new avenues of research into the complex world of epigenetics.

References

-

Raghunathan, N., Goswami, S., Leela, J. K., Pandiyan, A., & Gowrishankar, J. (2019). A new role for Escherichia coli Dam DNA methylase in prevention of aberrant chromosomal replication. Journal of Bacteriology, 201(10), e00043-19. [Link]

-

Gitschier, J. (2012). A Half-Century of Inspiration: An Interview with Hamilton Smith. PLoS Genetics, 8(1), e1002457. [Link]

-

Hendricks, M. (2000). Molecular Biology's Cutting Edge. Johns Hopkins Magazine. [Link]

-

Wikipedia. (n.d.). Hamilton O. Smith. [Link]

-

Wikipedia. (n.d.). DNA adenine methylase. [Link]

-

Herman, G. E., & Modrich, P. (1986). Direct role of the Escherichia coli Dam DNA methyltransferase in methylation-directed mismatch repair. Journal of Bacteriology, 165(3), 967–971. [Link]

-

Scalar. (n.d.). Chapter 18: Smith and Nathans discover enzymes that dissect DNA. [Link]

-

Luo, G. Z., et al. (2019). DNA N(6)-methyldeoxyadenosine in mammals and human diseases. Signal Transduction and Targeted Therapy, 4, 46. [Link]

-

Johns Hopkins Medicine. (2023, November 4). Nobel Laureate Hamilton Smith, Who Discovered Molecular 'Scissors' to Cut DNA, Dies at 94. [Link]

-

Lobner-Olesen, A., Skovgaard, O., & Marinus, M. G. (2005). Role of SeqA and Dam in Escherichia coli gene expression: a global/microarray analysis. Proceedings of the National Academy of Sciences of the United States of America, 102(17), 6075–6080. [Link]

-

Synthego. (n.d.). History of Genetic Engineering and the Rise of Genome Editing Tools. [Link]

-

Urig, S., Gowher, H., & Jeltsch, A. (2002). The Escherichia coli dam DNA methyltransferase modifies DNA in a highly processive reaction. Journal of Molecular Biology, 319(5), 1085–1096. [Link]

-

Wikipedia. (n.d.). Restriction modification system. [Link]

-

Greenberg, M. V. C. (2022). Discovering DNA Methylation, the History and Future of the Writing on DNA. Epigenetics Insights, 15, 25168657221126937. [Link]

-

Loenen, W. A., et al. (2014). Highlights of the DNA cutters: a short history of the restriction enzymes. Nucleic Acids Research, 42(1), 3–19. [Link]

-

Deng, X., et al. (2015). Widespread occurrence of N6-methyladenosine in bacterial mRNA. Nucleic Acids Research, 43(13), 6557–6567. [Link]

-

Deng, X., et al. (2015). Widespread occurrence of N6-methyladenosine in bacterial mRNA. ResearchGate. [Link]

-

Moore, L. D., Le, T., & Fan, G. (2013). DNA methylation and its basic function. Neuropsychopharmacology, 38(1), 23–38. [Link]

-

P, S. (2019, June 28). DNA Methylation: Eukaryotes versus Prokaryotes. News-Medical.net. [Link]

-

He, C. (2023). Mammalian DNA N6-methyladenosine: Challenges and new insights. Cell Chemical Biology, 30(2), 101-108. [Link]

-

Deng, X., et al. (2015). Widespread occurrence of N6-methyladenosine in bacterial mRNA. Nucleic Acids Research, 43(13), 6557–6567. [Link]

-

Greenberg, M. V. C. (2022). Discovering DNA Methylation, the History and Future of the Writing on DNA. ResearchGate. [Link]

-

Sergiev, P. V., et al. (2016). N6-Methylated Adenosine in RNA: From Bacteria to Humans. Journal of Molecular Biology, 428(10 Pt B), 2134–2145. [Link]

-

Vasu, K., & Nagaraja, V. (2013). Diverse Functions of Restriction-Modification Systems in Addition to Cellular Defense. Microbiology and Molecular Biology Reviews, 77(1), 53–72. [Link]

-

Beaulaurier, J., et al. (2021). Beyond Restriction Modification: Epigenomic Roles of DNA Methylation in Prokaryotes. Annual Review of Microbiology, 75, 413-433. [Link]

-

Wikipedia. (n.d.). N6-Methyladenosine. [Link]

-

Arber, W. (1979). Promotion and Limitation of Genetic Exchange. Nobel Lecture. [Link]

-

Arber, W., & Dussoix, D. (1962). Host specificity of DNA produced by Escherichia coli. I. Host controlled modification of bacteriophage lambda. Journal of Molecular Biology, 5, 18–36. [Link]

-

Science Through Time. (2023, September 7). When Were Restriction Enzymes Discovered? [Video]. YouTube. [Link]

-

JoVE. (2010, March 10). The 2009 Lindau Nobel Laureate Meeting: Werner Arber, physiology or medicine 1978. Journal of Visualized Experiments, (37), 1877. [Link]

-

O'Brown, Z. K., & Greer, E. L. (2016). N6-methyladenine: a conserved and dynamic DNA mark. Current Opinion in Genetics & Development, 41, 62–69. [Link]

-

Li, Y., et al. (2022). DNA N6-Methyladenine Modification in Eukaryotic Genome. Frontiers in Cell and Developmental Biology, 10, 905133. [Link]

-

Creative Biogene. (n.d.). Profiling Bacterial 6mA Methylation Using Modern Sequencing Technologies. [Link]

-

Wikipedia. (n.d.). Matthew Meselson. [Link]

Sources

- 1. Restriction modification system - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Restriction Enzymes—Molecular Scissors [japi.org]

- 4. Host specificity of DNA produced by Escherichia coli. I. Host controlled modification of bacteriophage lambda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 2009 Lindau Nobel Laureate Meeting: Werner Arber, physiology or medicine 1978 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthego.com [synthego.com]

- 7. pages.jh.edu [pages.jh.edu]

- 8. Discovering DNA Methylation, the History and Future of the Writing on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Half-Century of Inspiration: An Interview with Hamilton Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chapter 18: Smith and Nathans discover enzymes that dissect DNA [scalar.fas.harvard.edu]

- 11. A new role for Escherichia coli Dam DNA methylase in prevention of aberrant chromosomal replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA adenine methylase - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. The Escherichia coli dam DNA methyltransferase modifies DNA in a highly processive reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [repository.escholarship.umassmed.edu]

- 16. hopkinsmedicine.org [hopkinsmedicine.org]

- 17. youtube.com [youtube.com]

The Dawn of a New Epigenetic Era: Early Evidence for N6-Methyldeoxyadenosine in Eukaryotes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the epigenetic landscape of eukaryotes was thought to be dominated by the methylation of cytosine. However, a growing body of evidence has unearthed a new player in this complex regulatory network: N6-methyldeoxyadenosine (6mA). Initially characterized as a key modification in prokaryotic systems, the existence and functional significance of 6mA in eukaryotes were long debated. This technical guide provides a comprehensive overview of the seminal early evidence that established 6mA as a bona fide epigenetic mark in a diverse range of eukaryotic organisms. We will delve into the foundational discoveries in unicellular and multicellular eukaryotes, explore the ongoing controversy surrounding its presence in mammals, and detail the enzymatic machinery responsible for its dynamic regulation. Furthermore, this guide offers a technical primer on the critical methodologies for 6mA detection and mapping, complete with protocols for key experiments, and synthesizes the current understanding of its putative functional roles in gene expression, transposon silencing, and development. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand the emergence of this exciting new frontier in epigenetics.

Introduction: Beyond the Fifth Base - The Emergence of 6mA in Eukaryotes

The field of epigenetics has been largely shaped by the study of 5-methylcytosine (5mC), the so-called "fifth base" of DNA. This modification plays a well-established role in fundamental biological processes such as genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements[1]. The discovery and characterization of 5mC and its regulatory machinery have provided profound insights into gene regulation and development.

For a long time, N6-methyladenine (6mA), a prevalent modification in prokaryotes crucial for their restriction-modification defense systems, was largely considered absent from eukaryotic genomes, or at best, a biological curiosity of unicellular organisms[1][2]. However, a series of groundbreaking studies, powered by advancements in sensitive detection technologies, have challenged this dogma. These investigations have not only confirmed the presence of 6mA in a wide array of eukaryotes but have also hinted at its involvement in a range of regulatory processes, heralding a paradigm shift in our understanding of the epigenetic code. This guide chronicles the early evidence that brought 6mA out of the shadows and into the spotlight of eukaryotic epigenetics.

Early Discoveries in Unicellular Eukaryotes

The first hints of 6mA's existence in eukaryotes came from studies on unicellular organisms. As early as 1973, researchers reported the presence of 6mA in the nuclear DNA of the ciliate Tetrahymena pyriformis[3]. These early observations, however, remained largely unexplored for decades.

A pivotal moment in the re-emergence of eukaryotic 6mA research came with a landmark study on the green alga Chlamydomonas reinhardtii[1][4][5][6]. This study provided the first comprehensive, genome-wide mapping of 6mA in a eukaryote. The findings were striking:

-

Widespread Distribution: 6mA was found in the majority of genes in Chlamydomonas.

-

Association with Active Genes: The modification was enriched around the transcription start sites (TSSs) of actively transcribed genes, suggesting a role in promoting gene expression[1][4][5][6].

-

Distinct Genomic Patterning: 6mA in Chlamydomonas displayed a bimodal distribution around the TSS and was associated with nucleosome positioning, indicating a potential role in chromatin organization[1][4][5][6].

This research in Chlamydomonas provided compelling evidence that 6mA was not just a random occurrence but a deliberately placed mark with potential regulatory functions, reigniting interest in its presence in other eukaryotes.

Expansion to Multicellular Organisms: A Paradigm Shift

The discovery of 6mA in a unicellular eukaryote raised the tantalizing question of its existence in more complex, multicellular life. In 2015, two concurrent publications provided the first definitive evidence of 6mA in metazoans: the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster.

C. elegans: A Role in Transgenerational Inheritance

In C. elegans, researchers demonstrated the presence of 6mA and identified key enzymes responsible for its regulation[2][7][8]. This study was significant for several reasons:

-

Identification of "Writers" and "Erasers": The researchers identified a putative 6mA methyltransferase, DAMT-1, and a demethylase, NMAD-1, providing the first glimpse into the enzymatic machinery governing 6mA dynamics in a multicellular organism[2][9].

-

Transgenerational Epigenetic Inheritance: Perhaps the most intriguing finding was the suggestion that 6mA could be involved in the transgenerational inheritance of stress responses, hinting at a role for this mark in passing epigenetic information across generations[10].

Drosophila melanogaster: A Dynamic Mark in Development

The study in Drosophila melanogaster revealed a dynamic and functionally significant role for 6mA during early development[11][12][13][14]. Key findings included:

-

Dynamic Regulation during Embryogenesis: The levels of 6mA were found to be high in the early embryo and then decrease as development progresses, suggesting a tightly regulated process[11][13][14].

-

A TET Homolog as a 6mA Demethylase: The study identified a Drosophila homolog of the mammalian TET enzymes, named DMAD (DNA 6mA demethylase), as the enzyme responsible for removing 6mA[11][12][15].

-

Transposon Silencing: 6mA was found to be enriched in transposable elements, and the activity of DMAD was correlated with their suppression, suggesting a role for 6mA in maintaining genome stability[11][12][16][17].

These seminal studies in C. elegans and Drosophila firmly established 6mA as a new epigenetic mark in metazoans, opening up exciting new avenues of research into its biological functions.

The Mammalian 6mA Controversy

The discovery of 6mA in invertebrates inevitably led to the question of its presence and function in mammals. This has been a topic of considerable debate and controversy within the scientific community[18][19][20].

Initial reports suggested the presence of low levels of 6mA in mouse and human cells, with proposed roles in regulating gene expression and even being associated with certain diseases like cancer[3][21]. However, subsequent studies raised concerns about the validity of these findings, citing potential issues with the sensitivity and specificity of the detection methods used[19][20].

The core of the controversy revolves around several key challenges:

-

Low Abundance: If present, 6mA exists at extremely low levels in most mammalian tissues, making it difficult to detect and quantify accurately[18][19].

-

Potential for Contamination: The high abundance of 6mA in bacteria raises the possibility that some of the detected signal in mammalian samples could be due to microbial contamination[20].

-

Antibody Specificity: Early studies heavily relied on antibody-based methods, and the specificity of these antibodies for 6mA in the context of genomic DNA has been questioned[3].

More recent studies using highly sensitive mass spectrometry techniques have provided evidence for the existence of 6mA in mammalian DNA, albeit at very low levels[3]. The debate is ongoing, and the functional significance of these trace amounts of 6mA in mammals remains an active area of investigation[19][20].

The Enzymatic Machinery: Writers and Erasers of 6mA

The dynamic nature of 6mA as an epigenetic mark is governed by the interplay of "writer" enzymes that deposit the mark and "eraser" enzymes that remove it.

6mA Methyltransferases ("Writers")

The search for the enzymes responsible for writing 6mA in eukaryotes has led to the identification of several candidates:

-

DAMT-1 in C. elegans: A member of the MT-A70 family of methyltransferases, DAMT-1 was identified as a putative 6mA methyltransferase in C. elegans[2][9].

-

METTL4 in Mammals: The mammalian homolog of DAMT-1, METTL4, has been proposed as a potential 6mA methyltransferase in mammals, although its in vivo activity on DNA is still under investigation[22].

-

N6AMT1 in Humans: Another enzyme, N6AMT1, was reported to function as a 6mA methyltransferase in human cells, but this finding has been contested[20][21].

6mA Demethylases ("Erasers")

The removal of 6mA is carried out by a class of enzymes known as demethylases:

-

NMAD-1 in C. elegans: A member of the AlkB family of dioxygenases, NMAD-1 was shown to be a bona fide 6mA demethylase in C. elegans[2][23].

-

DMAD in Drosophila: As mentioned earlier, the TET homolog DMAD acts as the primary 6mA demethylase in Drosophila[11][12][24][25].

-

ALKBH1 in Mammals: Several studies have identified ALKBH1, another member of the AlkB family, as a 6mA demethylase in mammals[26][27][28][29][30]. Its activity has been linked to various processes, including gene expression and metabolic regulation[26][29][30].

The identification of these writers and erasers has been crucial for beginning to unravel the regulatory pathways that control 6mA deposition and removal, providing essential tools for studying its functional consequences.

Methodologies for 6mA Detection and Mapping: A Technical Primer

The study of 6mA has been propelled by the development of increasingly sensitive and specific detection methods. Here, we provide an overview of the key techniques and a detailed protocol for 6mA DNA Immunoprecipitation Sequencing (DIP-seq).

Overview of Detection Methods

| Method | Principle | Advantages | Limitations |

| Dot Blot | Immobilized DNA is probed with a 6mA-specific antibody. | Simple, qualitative assessment of global 6mA levels. | Not quantitative, prone to antibody cross-reactivity. |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry to directly detect and quantify 6-methyl-deoxyadenosine nucleosides. | Highly sensitive and specific, provides absolute quantification. | Requires specialized equipment, does not provide sequence context. |

| 6mA-DIP-seq | Immunoprecipitation of 6mA-containing DNA fragments using a specific antibody, followed by high-throughput sequencing. | Genome-wide mapping of 6mA distribution. | Resolution is limited by fragment size, potential for antibody-related artifacts. |

| SMRT Sequencing | Single-Molecule Real-Time (SMRT) sequencing directly detects base modifications by analyzing the kinetics of DNA polymerase during sequencing. | Single-base resolution, no antibody required. | Requires high sequencing depth for accurate detection of low-abundance modifications. |

Experimental Protocol: 6mA DNA Immunoprecipitation Sequencing (DIP-seq)

This protocol provides a step-by-step methodology for performing 6mA-DIP-seq, a widely used technique for genome-wide mapping of 6mA.

1. Genomic DNA Extraction and Fragmentation: a. Extract high-quality genomic DNA from the cells or tissues of interest using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit). b. Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis. c. Fragment the genomic DNA to an average size of 200-500 bp using sonication or enzymatic digestion. d. Purify the fragmented DNA and verify the size distribution on an agarose gel or with a Bioanalyzer.

2. Immunoprecipitation: a. Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate chilling on ice. b. Incubate the denatured DNA with a validated 6mA-specific antibody overnight at 4°C with gentle rotation. c. Add protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes. d. Wash the beads several times with low and high salt buffers to remove non-specifically bound DNA.

3. Elution and DNA Purification: a. Elute the immunoprecipitated DNA from the beads using an elution buffer (e.g., containing proteinase K). b. Reverse the cross-linking (if applicable) by incubating at 65°C. c. Purify the eluted DNA using a DNA purification kit.

4. Library Preparation and Sequencing: a. Prepare a sequencing library from the immunoprecipitated DNA and a corresponding input control sample (fragmented genomic DNA that has not been immunoprecipitated) using a standard library preparation kit for next-generation sequencing. b. Perform high-throughput sequencing on a suitable platform (e.g., Illumina).

5. Data Analysis: a. Align the sequencing reads to the reference genome. b. Use a peak-calling algorithm (e.g., MACS2) to identify regions of 6mA enrichment in the DIP sample compared to the input control. c. Annotate the identified 6mA peaks to genomic features (e.g., promoters, gene bodies, transposons).

Diagram of the 6mA-DIP-seq Workflow

Caption: A summary of the proposed biological functions of N6-methyldeoxyadenosine in eukaryotes.

Conclusion and Future Perspectives

The emergence of N6-methyldeoxyadenosine as a new epigenetic mark in eukaryotes has opened up a thrilling new chapter in the study of gene regulation. The early evidence from a diverse range of organisms has firmly established its existence and hinted at a variety of important biological functions. However, the field is still in its infancy, and many fundamental questions remain unanswered.

Future research will undoubtedly focus on several key areas:

-

Resolving the Mammalian Controversy: The development of more sensitive and robust detection methods will be crucial for definitively determining the abundance, distribution, and functional significance of 6mA in mammals.

-

Elucidating the Regulatory Networks: A deeper understanding of the "writer," "eraser," and newly discovered "reader" proteins that interact with 6mA will be essential for dissecting its regulatory pathways.

-

Uncovering Novel Functions: As we explore a wider range of organisms and biological contexts, it is likely that new and unexpected functions of 6mA will be discovered.

-

Therapeutic Potential: Given the links between epigenetic dysregulation and disease, exploring the potential of targeting the 6mA machinery for therapeutic intervention is a promising avenue for future research.

The study of 6mA is a rapidly evolving field, and the coming years are sure to bring exciting new discoveries that will further illuminate the complexity and elegance of the epigenetic code.

References

-

Fu, Y., et al. (2015). N6-methyldeoxyadenosine marks active transcription start sites in Chlamydomonas. Cell, 161(4), 879-892. [Link]

-

Wu, T. P., et al. (2016). DNA N6-methyladenine is a dynamic and prevalent epigenetic mark in mammals. Cell, 167(5), 1203-1216.e12. [Link]

-

Chen, B., et al. (2021). DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis. Hepatology, 74(4), 1865-1882. [Link]

-

Zhang, G., et al. (2015). N6-Methyladenine DNA Modification in Drosophila. Cell, 161(4), 893-906. [Link]

-

Zhou, Y., & He, C. (2020). Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome. International Journal of Molecular Sciences, 21(21), 8203. [Link]

-

Yao, B., et al. (2018). Active N6-Methyladenine Demethylation by DMAD Regulates Gene Expression by Coordinating with Polycomb Protein in Neurons. Molecular Cell, 71(5), 848-857.e6. [Link]

-

Yao, B., et al. (2018). Active N6-Methyladenine demethylation by DMAD regulates gene expression by coordinating with Polycomb protein in neurons. Molecular Cell, 71(5), 848-857.e6. [Link]

-

Li, Z., et al. (2020). N6-methyladenine DNA Demethylase ALKBH1 Regulates Mammalian Axon Regeneration. Molecular Therapy - Nucleic Acids, 20, 716-728. [Link]

-

Musheev, M. U., & Niehrs, C. (2022). The adenine methylation debate: N6-methyl-2'-deoxyadenosine (6mA) is less prevalent in metazoan DNA than thought. Science, 375(6580), 515-516. [Link]

-

CD Genomics. (n.d.). DNA 6mA Sequencing. Retrieved from [Link]

-

Zhang, G., et al. (2015). N6-methyladenine DNA modification in Drosophila. Cell, 161(4), 893-906. [Link]

-

Zhang, G., et al. (2015). Dynamic distribution of 6mA in Drosophila early embryo genomes. a... ResearchGate. [Link]

-

Fu, Y., et al. (2015). N>6>>-Methyldeoxyadenosine Marks Active Transcription Start Sites in >Chlamydomonas. Cell, 161(4), 879-892. [Link]

-

CD Genomics. (n.d.). DNA 6mA Sequencing. CD Genomics. Retrieved from [Link]

-

Zhang, G., et al. (2015). Characterization and Quantification of 6mA in Drosophila DNA. ResearchGate. [Link]

-

Del-Saz, N. F., et al. (2023). Adenine methylation is very scarce in the drosophila genome and not erased by the Ten Eleven Translocation dioxygenase. eLife, 12, e86358. [Link]

-

O'Brown, Z. K., & Greer, E. L. (2016). DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? Nature Reviews Molecular Cell Biology, 17(11), 705-710. [Link]

-

Ma, C., et al. (2019). A role for N6-methyldeoxyadenosine in C. elegans mitochondrial genome regulation. bioRxiv. [Link]

-

Fu, Y., et al. (2015). N6-Methyldeoxyadenosine Marks Active Transcription Start Sites in Chlamydomonas. ResearchGate. [Link]

-

Luo, G. Z., et al. (2022). DNA N6-Methyladenine Modification in Eukaryotic Genome. Frontiers in Genetics, 13, 903342. [Link]

-

Liu, J., et al. (2017). ALKBH1-Mediated tRNA Demethylation Regulates Translation. Cell, 169(5), 816-828.e16. [Link]

-

Yao, B., et al. (2018). Active N 6 -Methyladenine Demethylation by DMAD Regulates Gene Expression by Coordinating with Polycomb Protein in Neurons. ResearchGate. [Link]

-

Liu, J., et al. (2023). The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity. Cell Reports, 42(3), 112279. [Link]

-

Wang, Y., et al. (2021). DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling. Journal of Biological Chemistry, 297(1), 100863. [Link]

-

EpiGenie. (2015, May 12). 6mA Makes the Grade as a Eukaryotic Epigenetic Mark. EpiGenie. [Link]

-

Li, Y., et al. (2023). Mammalian DNA N6-methyladenosine: Challenges and new insights. Genes & Diseases, 10(1), 15-22. [Link]

-

Kigar, S. L., et al. (2021). N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity. Frontiers in Genetics, 12, 657171. [Link]

-

Zhang, G., et al. (2015). Demethylation of DNA 6mA Modification by Drosophila Embryo Nuclear... ResearchGate. [Link]

-

Del-Saz, N. F., et al. (2023). Adenine methylation is very scarce in the Drosophila genome and not erased by the ten-eleven translocation dioxygenase. bioRxiv. [Link]

-

PacBio. (n.d.). Detecting DNA Base Modifications Using SMRT Sequencing. PacBio. [Link]

-

Shah, H., et al. (2019). Adenine Methylation in Drosophila Is Associated with the Tissue-Specific Expression of Developmental and Regulatory Genes. G3: Genes, Genomes, Genetics, 9(6), 1869-1879. [Link]

-

Ma, C., et al. (2019). N6-methyldeoxyadenine is a transgenerational epigenetic signal for mitochondrial stress adaptation. Nature Cell Biology, 21(3), 315-323. [Link]

-

Zhang, T., et al. (2022). Regulation of DNA 6mA in the mammalian genome. (A) Methylation and... ResearchGate. [Link]

-

De-Souza, E. A., et al. (2023). Misregulation of mitochondrial 6mA promotes the propagation of mutant mtDNA and causes aging in C. elegans. bioRxiv. [Link]

-

CD BioSciences. (n.d.). DNA Immunoprecipitation Sequencing (DIP-Seq) Service. CD BioSciences. [Link]

-

Chen, Y., et al. (2024). Structural Basis of Nucleic Acid Recognition and 6mA Demethylation by Caenorhabditis elegans NMAD-1A. International Journal of Molecular Sciences, 25(1), 596. [Link]

-

Li, Y., et al. (2021). Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome. Cell Research, 31(7), 813-815. [Link]

-

Greer, E. L., et al. (2015). 6mA Occurs in C. elegans DNA and Increases across spr-5 Generations. ResearchGate. [Link]

-

PacBio. (2015, July 14). SMRT Sequencing Contributes to Detection of DNA Methylation in C. elegans. PacBio. [Link]

-

Liu, Z., et al. (2023). SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data. Briefings in Bioinformatics, 24(3), bbad131. [Link]

Sources

- 1. N6-methyldeoxyadenosine marks active transcription start sites in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. epigenie.com [epigenie.com]

- 7. A role for N6-methyldeoxyadenosine in C. elegans mitochondrial genome regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. N6-methyldeoxyadenine is a transgenerational epigenetic signal for mitochondrial stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ask-force.org [ask-force.org]

- 12. N6-methyladenine DNA modification in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Adenine methylation is very scarce in the Drosophila genome and not erased by the ten-eleven translocation dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adenine Methylation in Drosophila Is Associated with the Tissue-Specific Expression of Developmental and Regulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The adenine methylation debate: N6-methyl-2’-deoxyadenosine (6mA) is less prevalent in metazoan DNA than thought - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Structural Basis of Nucleic Acid Recognition and 6mA Demethylation by Caenorhabditis elegans NMAD-1A | MDPI [mdpi.com]

- 24. Active N6-Methyladenine Demethylation by DMAD Regulates Gene Expression by Coordinating with Polycomb Protein in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Active N6-Methyladenine demethylation by DMAD regulates gene expression by coordinating with Polycomb protein in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. N6-methyladenine DNA Demethylase ALKBH1 Regulates Mammalian Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel and the Switch: A Technical Guide to N6-Methydeoxyadenosine (6mA) in Bacterial Genomes

Intended Audience: Researchers, scientists, and drug development professionals in microbiology, epigenetics, and infectious disease.

Abstract: Long considered a simple guardian of genomic integrity through restriction-modification systems, N6-methyldeoxyadenosine (6mA) is emerging as a critical, multi-faceted epigenetic regulator in the bacterial kingdom. This guide moves beyond the canonical view to provide an in-depth exploration of 6mA's diverse biological significance. We will dissect its pivotal roles in orchestrating DNA replication and repair, modulating gene expression, and dictating the terms of host-pathogen engagement. This document provides not only the theoretical framework but also detailed, field-proven methodologies for the genome-wide analysis of 6mA, empowering researchers to probe this dynamic modification. We aim to equip drug development professionals with a nuanced understanding of 6mA pathways as a potential frontier for novel antimicrobial strategies.

Introduction: Beyond a Simple Modification Mark

In the landscape of bacterial epigenetics, where DNA is not packaged into nucleosomes, chemical modifications to the DNA bases themselves serve as a primary layer of regulation.[1] Among these, N6-methyldeoxyadenosine (6mA), the methylation of the sixth nitrogen atom of adenine, stands out for its prevalence and functional diversity.[1][2] First identified in Escherichia coli in the 1950s, 6mA was initially characterized for its role in defending the bacterial genome from foreign DNA.[2][3] However, decades of research have unveiled a far more intricate picture. 6mA is not merely a static shield but a dynamic mark that influences a host of core cellular processes, from the precise timing of DNA replication to the regulation of virulence.[4][5]

This guide synthesizes current knowledge on the biological functions of 6mA in bacteria, provides a comparative analysis of detection methodologies, and offers detailed protocols to facilitate further research into this critical epigenetic player.

The Functional Repertoire of 6mA in Bacteria

The biological impact of 6mA is mediated primarily by DNA adenine methyltransferases (MTases), often called "writers," which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to adenine residues within specific DNA sequences.[1] The best-characterized of these is the Dam (DNA adenine methylase) enzyme in gammaproteobacteria, which recognizes the palindromic sequence 5'-GATC-3'.[6][7] The presence or absence of this methyl mark at specific genomic loci dictates a wide array of cellular outcomes.

The Canonical Role: Restriction-Modification Systems

The most established function of 6mA is in Restriction-Modification (R-M) systems, a primitive form of bacterial immunity.[8][9] In this two-part system, a methyltransferase (the "modifier") methylates a specific recognition sequence throughout the host's genome. A cognate restriction endonuclease (the "restrictor") patrols the cell, recognizing the same sequence. If the sequence is methylated, it is identified as "self" and left untouched. However, if unmethylated—as is the case with invading bacteriophage DNA—the endonuclease cleaves the foreign DNA, neutralizing the threat.[4][8][10] This elegant self-versus-nonself discrimination is fundamental to bacterial survival.[8]

Caption: The Restriction-Modification (R-M) system protects bacterial DNA.

Orchestrating DNA Replication and Repair

6mA methylation is integral to maintaining genomic integrity during replication and repair. The Dam methylase and its methylation of GATC sites play two critical roles:

-

Regulation of Replication Initiation: The origin of replication (oriC) in E. coli is rich in GATC sites.[11] Following replication, the newly synthesized DNA strand is temporarily unmethylated, resulting in a "hemimethylated" state.[6][11] This hemimethylated oriC is sequestered by the SeqA protein, preventing immediate re-initiation of replication. Only after the daughter strand is fully methylated by Dam is the origin released, ensuring that DNA replication occurs precisely once per cell cycle.[11]

-

Mismatch Repair (MMR): The transient hemimethylated state of newly replicated DNA is also the key to distinguishing the template strand from the error-prone daughter strand.[11] When a mismatch is detected by the MutS protein, the repair machinery is recruited. The MutH endonuclease specifically recognizes and cleaves the unmethylated GATC site on the daughter strand, allowing exonucleases to remove the incorrect segment before it is resynthesized by DNA polymerase III.[6][11] This methylation-directed system dramatically increases the fidelity of DNA replication.

An Epigenetic Switch for Gene Expression

Beyond its structural roles, 6mA acts as a dynamic epigenetic mark that can regulate gene transcription.[12] Methylation within a promoter or operator region can either block or enhance the binding of transcription factors, thereby switching genes on or off.

A classic example is the phase variation of pyelonephritis-associated pili (PAP) in uropathogenic E. coli. The expression of the pap operon is controlled by the methylation state of two GATC sites that overlap with binding sites for the regulatory protein Lrp. Differential methylation of these sites determines whether the pili are expressed, allowing the bacteria to adapt to changing host environments.[6] In several pathogenic species, including Salmonella, Aeromonas, and Helicobacter pylori, 6mA has been shown to regulate the expression of virulence factors, influencing everything from cell motility to antibiotic resistance.[3][7][13]

Methodologies for Genome-Wide 6mA Profiling

Studying the "methylome" requires specialized techniques that can pinpoint the location of 6mA across an entire genome. The choice of method depends on the specific research question, balancing resolution, sensitivity, and throughput.

Single-Molecule, Real-Time (SMRT) Sequencing

SMRT sequencing, a third-generation technology, offers direct detection of DNA modifications without the need for antibodies or chemical conversion.[14] The underlying principle is the observation of DNA polymerase kinetics in real-time. As a polymerase incorporates nucleotides against a template strand, its speed is momentarily altered when it encounters a modified base like 6mA. This change in the interpulse duration (IPD) creates a distinct kinetic signature that can be computationally identified at single-base resolution.[14][15]

Caption: Workflow for 6mA detection using SMRT sequencing.

Experimental Protocol: SMRT Sequencing for 6mA Detection

-

Genomic DNA (gDNA) Extraction:

-

Causality: High-quality, high-molecular-weight gDNA is paramount. Shearing during extraction can create artifacts and reduce read length, compromising the primary advantage of long-read sequencing.

-

Protocol: Culture bacteria to the desired growth phase. Pellet cells and perform gDNA extraction using a column-based kit or phenol-chloroform protocol designed for high-molecular-weight DNA. Assess quality via Nanodrop (A260/280 ratio ~1.8) and quantify using a Qubit fluorometer. Verify integrity on a pulsed-field gel electrophoresis (PFGE) or Agilent TapeStation, ensuring the majority of DNA is >40 kb.

-

-

SMRTbell Library Preparation:

-

Causality: The SMRTbell is a closed, circular template that allows for continuous, rolling-circle amplification, generating multiple reads of the same molecule (Circular Consensus Sequencing, CCS) for higher accuracy.

-

Protocol: Fragment the high-molecular-weight gDNA to the desired size (e.g., 10-20 kb) using a g-TUBE or Covaris sonicator. Perform DNA damage repair and end-repair steps. Ligate hairpin SMRTbell adapters to both ends of the fragments. Purify the SMRTbell library using AMPure PB beads to remove small fragments and excess reagents.

-

-

Sequencing:

-

Causality: The polymerase is bound to the bottom of a Zero-Mode Waveguide (ZMW), a nanoscale well. The kinetic data is collected as fluorescently labeled nucleotides are incorporated.

-

Protocol: Anneal a sequencing primer and bind the DNA polymerase to the SMRTbell templates. Load the complex onto a SMRT Cell. Sequence on a PacBio instrument (e.g., Sequel IIe or Revio) for a sufficient duration to achieve the desired genome coverage (>100x is recommended for robust modification detection).

-

-

Data Analysis:

-

Causality: The core of 6mA detection lies in comparing the observed IPD at each adenine position to an expected baseline. A significantly longer IPD indicates the presence of a modification.

-

Protocol: Use the PacBio SMRT Link software suite. The "Base Modification Analysis" tool aligns the raw sequencing reads to a reference genome and calculates the IPD ratio for every base. This ratio compares the observed IPD to an in-silico model of an unmodified base. A high IPD ratio and a high-confidence score indicate a 6mA site. Identified motifs (e.g., GATC) can then be analyzed for genome-wide distribution and association with genomic features.

-

6mA Immunoprecipitation Sequencing (6mA-IP-seq)

6mA-IP-seq is an antibody-based enrichment method.[16] Genomic DNA is fragmented, and a specific antibody is used to pull down DNA fragments containing 6mA. These enriched fragments are then sequenced, typically on a short-read platform like Illumina, to identify regions of the genome with high levels of 6mA.

Causality and Limitations: This method is highly sensitive for detecting enriched regions but lacks single-base resolution.[15] The resolution is limited by the DNA fragment size (~200 bp). Furthermore, the success of the experiment is critically dependent on the specificity and efficiency of the 6mA antibody, with potential for off-target binding leading to false positives.[15][17]

Comparative Analysis of Methodologies

| Feature | SMRT Sequencing | 6mA-IP-seq |

| Principle | Direct detection via polymerase kinetics | Antibody-based enrichment |

| Resolution | Single-base | Low (~100-200 bp) |

| Input DNA | High-quality, high-molecular-weight | Fragmented DNA (~1-10 µg) |

| Key Advantage | Direct detection, high resolution, provides sequence and modification data simultaneously | High sensitivity for low-abundance marks, cost-effective with short-read sequencing |

| Key Limitation | Higher cost, requires specialized instrumentation | Antibody-dependent, potential for bias/artifacts, indirect detection |

| Best For | Precise mapping of methylomes, motif discovery, single-molecule analysis | Identifying regions of 6mA enrichment, differential methylation studies |

The Future of 6mA Research and Drug Development

The expanding roles of 6mA in bacterial physiology present exciting new avenues for antimicrobial drug development. DNA methyltransferases are highly specific and often essential for the virulence of pathogenic bacteria.[7][13] Targeting these enzymes offers a promising strategy to disarm pathogens without necessarily killing them, potentially reducing the selective pressure for resistance.

Future research should focus on:

-

Identifying and characterizing novel 6mA methyltransferases and their recognition motifs across a broader range of bacterial species.

-

Elucidating the "reader" proteins that recognize 6mA and translate the epigenetic mark into a functional outcome.

-

Developing high-throughput screening assays for inhibitors of bacterial DNA methyltransferases.

Conclusion

N6-methyldeoxyadenosine is a cornerstone of bacterial epigenetics, acting as both a sentinel that guards the genome and a sophisticated switch that regulates its expression. Its functions extend from the fundamental processes of DNA replication and repair to the complex interplay of host-pathogen interactions.[2][4] With powerful tools like SMRT sequencing enabling high-resolution methylome mapping, the field is poised to uncover even more intricate layers of 6mA-mediated regulation. For researchers in both academia and industry, understanding the biological significance of 6mA is not just an academic exercise—it is a critical step toward developing the next generation of intelligent antimicrobial therapies.

References

-

N6-Methyladenosine - Wikipedia. (URL: [Link])

-

DNA adenine methylase - Wikipedia. (URL: [Link])

-

Dam (methylase) - chemeurope.com. (URL: [Link])

-

Role of dam methylase in bacteria - Biology Stack Exchange. (URL: [Link])

-

Profiling Bacterial 6mA Methylation Using Modern Sequencing Technologies. (URL: [Link])

-

A new role for Escherichia coli Dam DNA methylase in prevention of aberrant chromosomal replication - Oxford Academic. (URL: [Link])

-

White Paper - Detecting DNA Base Modifications Using SMRT Sequencing - PacBio. (URL: [Link])

-

DNA Adenine Methyltransferase (Dam) Overexpression Impairs Photorhabdus luminescens Motility and Virulence - Frontiers. (URL: [Link])

-

Genome-wide DNA N6-methyladenosine in Aeromonas veronii and Helicobacter pylori. (URL: [Link])

-

N6-methyladenosine Modification in Bacterial mRNA - Walsh Medical Media. (URL: [Link])

-

Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC - NIH. (URL: [Link])

-

Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC - NIH. (URL: [Link])

-

SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data - PubMed Central. (URL: [Link])

-

N6-methyladenine modification of DNA enhances RecA-mediated homologous recombination | PNAS. (URL: [Link])

-

FIG 1 Restriction-modification (R-M) systems as defense mechanisms. R-M... - ResearchGate. (URL: [Link])

-

Comprehensive comparison of the third-generation sequencing tools for bacterial 6mA profiling - R Discovery. (URL: [Link])

-

A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - NIH. (URL: [Link])

-

N6-methyladenine: a conserved and dynamic DNA mark - PMC - NIH. (URL: [Link])

-

Widespread occurrence of N6-methyladenosine in bacterial mRNA - PubMed - NIH. (URL: [Link])

-

N6-methyladenine DNA modification regulates pathogen virulence in nematodes - bioRxiv. (URL: [Link])

-

Widespread occurrence of N6-methyladenosine in bacterial mRNA - PMC - PubMed Central. (URL: [Link])

-

N6-Methylated Adenosine in RNA: From Bacteria to Humans - PubMed. (URL: [Link])

-

Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - MDPI. (URL: [Link])

-

Bacterial restriction-modification systems: mechanisms of defense against phage infection - PMC - PubMed Central. (URL: [Link])

-

DNA 6mA Sequencing - CD Genomics. (URL: [Link])

-

Widespread occurrence of N6 -methyladenosine in bacterial mRNA - Oxford Academic. (URL: [Link])

-

Two DNA Methyltransferases for Site-Specific 6mA and 5mC DNA Modification in Xanthomonas euvesicatoria - Frontiers. (URL: [Link])

-

N6-methyladenosine in DNA promotes genome stability - PMC - NIH. (URL: [Link])

-

Restriction modification system - Wikipedia. (URL: [Link])

-

Infection Meets Inflammation: N6-Methyladenosine, an Internal Messenger RNA Modification as a Tool for Pharmacological Regulation of Host–Pathogen Interactions - NIH. (URL: [Link])

-

Whole genome 6-methyladenosine sequencing (6-mA-Seq) enables bacterial epigenomics studies - ResearchGate. (URL: [Link])

-

N6-Methyladenosine, DNA Repair, and Genome Stability - PMC - NIH. (URL: [Link])

-

Predominance of N6-Methyladenine-Specific DNA Fragments Enriched by Multiple Immunoprecipitation | Analytical Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. Profiling Bacterial 6mA Methylation Using Modern Sequencing Technologies - CD Genomics [cd-genomics.com]

- 2. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide DNA N6-methyladenosine in Aeromonas veronii and Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 5. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA adenine methylase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | DNA Adenine Methyltransferase (Dam) Overexpression Impairs Photorhabdus luminescens Motility and Virulence [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Restriction modification system - Wikipedia [en.wikipedia.org]

- 10. Bacterial restriction-modification systems: mechanisms of defense against phage infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dam_(methylase) [chemeurope.com]

- 12. biology.stackexchange.com [biology.stackexchange.com]

- 13. biorxiv.org [biorxiv.org]

- 14. pacb.com [pacb.com]

- 15. SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA 6mA Sequencing - CD Genomics [cd-genomics.com]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to N6-Methyldeoxyadenosine: The Rising Star of Eukaryotic Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the field of epigenetics has been dominated by the study of 5-methylcytosine (5mC). However, the landscape is rapidly evolving with the resurgence of N6-methyldeoxyadenosine (6mA), a DNA modification once thought to be largely restricted to prokaryotes.[1][2][3] Recent advancements in high-sensitivity detection technologies have unveiled its presence and dynamic regulation in a wide range of eukaryotes, from algae to mammals, establishing 6mA as a legitimate and crucial epigenetic mark.[1][4][5] This guide provides a comprehensive technical overview of 6mA, synthesizing current knowledge on its core biology, the enzymatic machinery that governs its deposition and removal, its functional roles in gene regulation and disease, and the state-of-the-art methodologies for its detection and analysis. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in this burgeoning area of study.

Introduction: The "Sixth Base" Reimagined

While discovered in eukaryotic genomes decades ago, N6-methyldeoxyadenosine (6mA) was largely overshadowed by the more abundant 5mC in mammals and plants.[1] In prokaryotes, its function is well-established, playing key roles in the restriction-modification system, DNA replication, and repair.[2][6] The paradigm shifted with a series of landmark studies demonstrating that 6mA is not just a static remnant in eukaryotes but a dynamic and functional modification.[7][8] Unlike 5mC, which is typically associated with transcriptional repression, 6mA has been linked to active gene expression in several organisms, often found enriched around transcription start sites (TSS) and within gene bodies.[1][9][10] This discovery has opened a new frontier in understanding the epigenetic regulation of the genome.

The 6mA Regulatory Machinery: Writers, Erasers, and Readers

The dynamic nature of 6mA is controlled by a dedicated set of enzymes that add ("writers"), remove ("erasers"), and recognize ("readers") this mark, creating a sophisticated regulatory network.

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the N6 position of adenine. In mammals, N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1) has been identified as a key 6mA methyltransferase.[11][12][13] Studies have shown that depletion of N6AMT1 leads to a significant reduction in genomic 6mA levels and can promote tumor progression in certain cancers by affecting the transcription of cell cycle inhibitors.[11] Other enzymes, such as members of the METTL family (e.g., METTL4), have also been implicated in 6mA deposition, particularly in mitochondrial DNA.[4][14]

-

Erasers (Demethylases): The reversibility of 6mA is a hallmark of its role as a dynamic epigenetic mark.[2] ALKBH1 , a member of the AlkB family of Fe(II)- and α-ketoglutarate-dependent dioxygenases, has been validated as a primary 6mA demethylase in mammals.[15][16][17] Overexpression of ALKBH1 reduces global 6mA levels, while its knockdown leads to an increase.[17] Dysregulation of ALKBH1 has been linked to metabolic diseases and various cancers, highlighting its therapeutic potential.[15][18]

-

Readers: The biological effects of 6mA are mediated by proteins that specifically recognize and bind to this modification. While the readers of 6mA in DNA are still an active area of investigation, proteins containing the YTH (YT521-B homology) domain are well-characterized as readers for the analogous modification in RNA (m6A).[19][20][21][22] It is hypothesized that similar domains or novel proteins may exist to interpret the 6mA signal on DNA, translating the epigenetic mark into downstream functional consequences like chromatin remodeling or recruitment of transcription factors.

Caption: The enzymatic cycle governing 6mA deposition, removal, and recognition.

Methodologies for 6mA Detection and Mapping

The study of 6mA has been propelled by the development of sensitive and specific detection methods. The choice of technique depends on the research question, balancing the need for quantification, genome-wide distribution, and single-base resolution.

Comparison of Key Detection Methods

| Method | Principle | Advantages | Limitations |

| Dot Blot | Immunoassay using a 6mA-specific antibody on immobilized DNA. | Simple, low-cost, qualitative assessment of global 6mA levels. | Not quantitative, prone to non-specific antibody binding, no positional information.[1][23] |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. | Highly accurate and quantitative, the "gold standard" for measuring global 6mA abundance. | Requires specialized equipment, destroys the DNA template (no sequence information).[1] |

| 6mA-DIP-Seq | DNA Immunoprecipitation followed by Sequencing. | Genome-wide mapping of 6mA-enriched regions.[24][25] | Lacks single-base resolution, potential for antibody-related bias and false positives.[23][24] |

| SMRT-Seq | Single-Molecule Real-Time Sequencing. | Direct detection of 6mA at single-nucleotide resolution without antibodies.[23][24][26] | Requires high sequencing coverage for low-abundance marks, can have a higher false-positive rate that may require computational filtering.[24][27] |

Detailed Protocol: 6mA DNA Immunoprecipitation Sequencing (6mA-DIP-Seq)

This protocol provides a framework for enriching 6mA-containing DNA fragments for subsequent high-throughput sequencing.

Causality Behind Choices: This method is chosen for its ability to provide a genome-wide snapshot of 6mA distribution, making it ideal for identifying regions and genes that are potentially regulated by this mark.

Step-by-Step Methodology:

-

Genomic DNA (gDNA) Extraction & Quantification:

-

Action: Isolate high-quality gDNA from cells or tissues using a standard kit (e.g., Phenol-Chloroform or column-based).

-

Rationale: High molecular weight, pure gDNA is critical to ensure efficient downstream enzymatic reactions and reduce background noise. Quantify accurately using a fluorometric method (e.g., Qubit).

-

-

DNA Fragmentation:

-

Action: Shear gDNA to a desired size range (typically 100-500 bp) using sonication (e.g., Covaris) or enzymatic digestion.

-

Rationale: Fragmentation is essential for creating library molecules of a suitable size for sequencing and for achieving optimal resolution in peak calling. Sonication is preferred for its random shearing, minimizing sequence bias.

-

-

Library Preparation (Pre-IP):

-

Action: Perform end-repair, A-tailing, and ligation of sequencing adapters to the fragmented DNA.

-

Rationale: This creates a complete sequencing library before the immunoprecipitation step. This approach, known as "post-bisulfite adapter tagging" in the context of 5mC, is adapted here to reduce sample loss and improve library complexity compared to ligating adapters after the IP.

-

-

Immunoprecipitation (IP):

-

Action: Denature the adapter-ligated DNA fragments into single strands. Incubate overnight at 4°C with a validated, high-specificity anti-6mA antibody.

-

Rationale: Denaturation allows the antibody to access the internal 6mA mark. A high-quality antibody is the most critical component for success; its specificity directly determines the signal-to-noise ratio of the experiment.

-

Action: Add magnetic beads (e.g., Protein A/G) to capture the antibody-DNA complexes.

-

Rationale: Magnetic beads allow for efficient and clean separation of bound vs. unbound DNA fragments.

-

-

Washing:

-

Action: Perform a series of stringent washes with low-salt, high-salt, and LiCl buffers.

-

Rationale: This is a critical self-validating step. Each buffer has a specific function: low-salt washes remove loosely bound, non-specific DNA, while high-salt and LiCl washes disrupt stronger, non-specific electrostatic interactions, ensuring that only high-affinity antibody-DNA complexes remain.

-

-

Elution and DNA Purification:

-

Action: Elute the captured DNA from the beads using an elution buffer and reverse cross-linking if applicable. Purify the enriched DNA.

-

Rationale: This step releases the target DNA fragments, which are now highly enriched for 6mA.

-

-

PCR Amplification:

-

Action: Amplify the eluted DNA using primers that target the ligated adapters. The number of cycles should be minimized to avoid amplification bias.

-

Rationale: PCR is necessary to generate sufficient material for sequencing. A parallel "input" library (from Step 3, without IP) should be amplified to serve as a control for background and amplification biases.

-

-

Sequencing and Data Analysis:

-

Action: Sequence both the IP and Input libraries on a high-throughput platform.

-

Rationale: The input library represents the genomic background. Bioinformatic analysis involves aligning reads to a reference genome and using peak-calling algorithms (e.g., MACS2) to identify regions significantly enriched in the IP sample compared to the input control.

-

Caption: A streamlined workflow for genome-wide mapping of 6mA using DIP-Seq.

Functional Roles and Therapeutic Implications

The distribution of 6mA is not random; its location within the genome provides clues to its function. It has been implicated in a variety of fundamental biological processes.[28]

-

Gene Expression Regulation: In many organisms, 6mA is associated with actively transcribed genes.[9] For example, in Drosophila, the demethylase DMAD helps maintain active transcription by dynamically removing intragenic 6mA.[29] In contrast, accumulation of 6mA can coordinate with Polycomb proteins to repress neuronal genes.[29] This suggests a complex, context-dependent role for 6mA in fine-tuning gene expression.

-

Chromatin and Nucleosome Positioning: 6mA can influence chromatin structure. Studies in Tetrahymena have shown that 6mA modification can direct nucleosome positioning.[30] It has also been reported to promote heterochromatin formation in human glioblastoma.[9]

-

Development and Disease: The dynamic regulation of 6mA is crucial for normal development and its dysregulation is linked to disease.[31]

-

Cancer: Altered 6mA levels are a common feature in many cancers. For instance, reduced 6mA levels, often due to decreased N6AMT1 expression or increased ALKBH1 activity, have been observed in breast and gastric cancers and are associated with poor patient survival.[11][18] This suggests 6mA may act as a tumor suppressor mark in certain contexts.

-

Metabolic Disease: The demethylase ALKBH1 plays a key role in hepatic fatty acid metabolism. Its deletion exacerbates diet-induced hepatic steatosis, indicating that the ALKBH1-6mA axis is a critical epigenetic regulator of metabolic homeostasis.[15]

-

-

Therapeutic Potential: The enzymes that write and erase 6mA are promising targets for drug development. The recent development of the first potent and selective small-molecule inhibitor of ALKBH1 provides a powerful chemical tool to probe the function of 6mA and represents a significant step toward therapeutic intervention.[16][32] Targeting N6AMT1 could also be a viable strategy to restore 6mA levels in cancers where it is depleted.

Conclusion and Future Directions

N6-methyldeoxyadenosine has been firmly established as a key player in the eukaryotic epigenome. While significant progress has been made in identifying its regulatory machinery and outlining its functions, many questions remain. Future research will likely focus on:

-

Identifying DNA 6mA Readers: The discovery of proteins that specifically recognize and interpret the 6mA mark is a critical next step.

-

Improving Detection Methods: Developing techniques for robust, single-cell, and single-base resolution mapping of 6mA will be essential for dissecting its role in heterogeneous cell populations.

-

Elucidating Mechanisms: Deeper investigation into how 6mA cross-talks with histone modifications and other epigenetic marks to regulate gene expression is needed.

-

Clinical Translation: Continued development of specific inhibitors and modulators for 6mA writers and erasers will be vital for translating our understanding of this novel mark into new therapeutic strategies for cancer, metabolic disorders, and other diseases.

The study of 6mA is a vibrant and rapidly advancing field, promising to add a new layer of complexity and elegance to our understanding of genomic regulation.

References

-

O'Brown, Z. K., & Greer, E. L. (2016). DNA N6-Methyladenine: a new epigenetic mark in eukaryotes?. Current Opinion in Genetics & Development. [Link]

-

CD Genomics. DNA 6mA Sequencing. CD Genomics. [Link]

-

Li, L., et al. (2021). Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome. International Journal of Molecular Sciences. [Link]

-

EpiGenie. (2015). 6mA Makes the Grade as a Eukaryotic Epigenetic Mark. EpiGenie. [Link]

-

O'Brown, Z. K., et al. (2019). N(6)-Methyladenine in eukaryotes. Journal of Biological Chemistry. [Link]

-

Li, M., et al. (2021). YTH Domain Proteins: A Family of m6A Readers in Cancer Progression. Frontiers in Oncology. [Link]

-

Li, Z., et al. (2022). DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis. Hepatology. [Link]

-

Iyer, L. M., et al. (2011). N6-methyladenine: a conserved and dynamic DNA mark. Epigenetics. [Link]

-

Wang, H., et al. (2022). DNA N6-Methyladenine Modification in Eukaryotic Genome. Frontiers in Cell and Developmental Biology. [Link]

-

Shi, H., et al. (2021). Main N6-Methyladenosine Readers: YTH Family Proteins in Cancers. Frontiers in Oncology. [Link]

-

Chen, H., et al. (2025). SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data. Briefings in Bioinformatics. [Link]

-

Shi, H., et al. (2018). YTH Domain: A Family of N6-methyladenosine (m6A) Readers. Genomics, Proteomics & Bioinformatics. [Link]

-

Wikipedia. N6-Methyladenosine. Wikipedia. [Link]

-

Wang, H., et al. (2022). DNA N6-Methyladenine Modification in Eukaryotic Genome. Frontiers in Cell and Developmental Biology. [Link]

-

Shen, L., et al. (2022). DNA N(6)-methyldeoxyadenosine in mammals and human diseases. Trends in Genetics. [Link]

-

Shen, L., et al. (2022). DNA N6-methyldeoxyadenosine in mammals and human disease. ResearchGate. [Link]

-

Qiu, Y., et al. (2022). Reducing N6AMT1-mediated 6mA DNA modification promotes breast tumor progression via transcriptional repressing cell cycle inhibitors. Journal of Experimental & Clinical Cancer Research. [Link]

-

Chen, B., et al. (2024). Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. Journal of Medicinal Chemistry. [Link]

-

Chen, H., et al. (2025). SMAC: identifying DNA N6-methyladenine (6mA) at the single-molecule level using SMRT CCS data. Briefings in Bioinformatics. [Link]

-

Chen, J., et al. (2025). Detection of DNA N6-Methyladenine Modification through SMRT-seq Features and Machine Learning Model. Current Gene Therapy. [Link]

-

PacBio. (2015). SMRT Sequencing Contributes to Detection of DNA Methylation in C. elegans. PacBio. [Link]

-

Heyn, H., & Esteller, M. (2015). N(6) -Methyladenine: A Potential Epigenetic Mark in Eukaryotic Genomes. BioEssays. [Link]

-

ResearchGate. ALKBH1 Is a Demethylase for DNA 6mA Demethylation in Human, and D233 Is... ResearchGate. [Link]

-

Chen, B., et al. (2024). Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. Journal of Medicinal Chemistry. [Link]

-

Arribas-Hernández, L., et al. (2018). The YTH Domain Protein ECT2 Is an m6A Reader Required for Normal Trichome Branching in Arabidopsis. The Plant Cell. [Link]

-

Yao, B., et al. (2019). Active N6-Methyladenine demethylation by DMAD regulates gene expression by coordinating with Polycomb protein in neurons. Molecular Cell. [Link]

-

Ma, C., et al. (2021). The exploration of N6-deoxyadenosine methylation in mammalian genomes. Genes & Diseases. [Link]

-

CD Genomics. DNA 6mA Sequencing | Epigenetics. CD Genomics. [Link]

-

Wikipedia. N6AMT1. Wikipedia. [Link]

-

Li, N., et al. (2023). The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity. Cell Reports. [Link]

-

ResearchGate. Regulation of DNA 6mA in the mammalian genome. ResearchGate. [Link]

-

Li, Y., & He, C. (2020). Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes. Journal of Genetics and Genomics. [Link]

-

Wu, K. J. (2020). The epigenetic roles of DNA N6-Methyladenine (6mA) modification in eukaryotes. Cancer Letters. [Link]

-